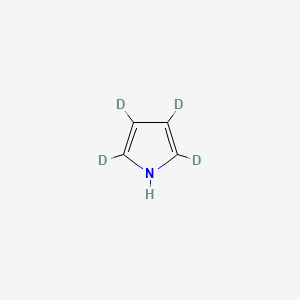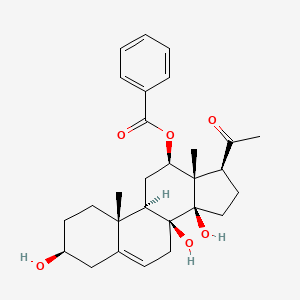
Tri-n-propyl-d21 phosphate
Vue d'ensemble
Description
Tri-n-propyl-d21 phosphate, also known as Tri-n-propyl Phosphate D21, is a stable isotope labelled compound . It is an organophosphorus flame retardant and plasticizer . The molecular formula is C9 D21 O4 P and it has a molecular weight of 245.36 .
Molecular Structure Analysis
The molecular structure of Tri-n-propyl-d21 phosphate consists of 9 carbon atoms, 21 deuterium atoms (a stable isotope of hydrogen), 4 oxygen atoms, and 1 phosphorus atom . The exact structure is not provided in the available resources.Applications De Recherche Scientifique
Exposure and Human Health Impact : A study in the U.S. examined human exposure to organophosphate flame retardants (OPFRs), including tris(1,3-dichloro-2-propyl) phosphate, and their impact on the general population. The research revealed widespread exposure to several OPFRs among a representative sample of the U.S. population aged 6 years and older. This highlights concerns about the potential health effects of these chemicals (Ospina et al., 2018).
Developmental Effects : Another study using zebrafish as a model organism investigated tris(1,3-dichloro-2-propyl) phosphate's impact on embryonic DNA methylation. It found that exposure to the chemical resulted in genome-wide hypomethylation in early embryos, suggesting potential developmental toxicity and health implications (Volz et al., 2016).
Reproductive Effects : Research on zebrafish indicated that long-term exposure to low concentrations of tris(1,3-dichloro-2-propyl) phosphate can affect fish reproduction. The study found significant changes in hormone levels and fecundity, suggesting potential reproductive toxicity (Wang et al., 2015).
Thyroid Disruption : A study on zebrafish exposed to tris(1,3-dichloro-2-propyl) phosphate showed significant alterations in thyroid hormone levels and gene expression related to metabolic processes. This suggests that the chemical could have endocrine-disrupting effects (Xu et al., 2015).
Environmental and Health Risks : A comprehensive review of tris(1,3-dichloro-2-propyl) phosphate as an emerging environmental contaminant was conducted, examining its environmental occurrence, exposure pathways, and risks to organisms and human health. The review highlighted the chemical's toxicity, including developmental, reproductive, hepatic, and endocrine-disrupting effects (Wang et al., 2020).
Propriétés
IUPAC Name |
tris(1,1,2,2,3,3,3-heptadeuteriopropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-9H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPQRKFMDQNODS-JPWMFWTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(OCCC)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016868 | |
| Record name | tris[(2H7)propyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-n-propyl-d21 phosphate | |
CAS RN |
1219794-92-9 | |
| Record name | tris[(2H7)propyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)



![Acetyl[18]annulene](/img/structure/B579811.png)